Diethyl {2-(naphthalen-1-ylmethyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIETHYL {2-[(NAPHTHALEN-1-YL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is known for its ability to form strong bonds with various biological targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL {2-[(NAPHTHALEN-1-YL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves a multi-step process. One common method is the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), also known as “click chemistry.” This method is known for its high regioselectivity and excellent yield. The reaction involves the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
DIETHYL {2-[(NAPHTHALEN-1-YL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phosphonic acid derivative, while reduction could produce a phosphine oxide.
Scientific Research Applications
DIETHYL {2-[(NAPHTHALEN-1-YL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: Utilized in the development of new materials with unique properties, such as flame retardants or plasticizers.
Mechanism of Action
The mechanism of action of DIETHYL {2-[(NAPHTHALEN-1-YL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by mimicking the transition states of their substrates. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Indole derivatives
- Imidazole containing compounds
Uniqueness
DIETHYL {2-[(NAPHTHALEN-1-YL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both naphthalene and pyridine moieties, along with the oxazole ring, allows for versatile interactions with various biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H26N3O4P |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-2-(naphthalen-1-ylmethyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C24H26N3O4P/c1-3-29-32(28,30-4-2)24-23(26-17-18-9-8-14-25-16-18)31-22(27-24)15-20-12-7-11-19-10-5-6-13-21(19)20/h5-14,16,26H,3-4,15,17H2,1-2H3 |
InChI Key |
KBCLKDKCLLIYRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)CC2=CC=CC3=CC=CC=C32)NCC4=CN=CC=C4)OCC |
Origin of Product |
United States |
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